(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone is a complex organic compound known for its unique structural properties. It consists of a piperidine ring attached to a pyrazole ring, with a bromopyrimidine moiety contributing to its distinct chemical behavior. This compound is of significant interest in various fields such as medicinal chemistry, drug discovery, and materials science due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
Starting Materials: : The synthesis usually starts with commercially available compounds such as 5-bromopyrimidine, piperidine, and 3,5-dimethylpyrazole.
Key Reaction Steps
Nucleophilic Substitution: : A nucleophilic substitution reaction of 5-bromopyrimidine with piperidin-1-yl reagents to form the desired intermediate.
Formation of Pyrazole Intermediate: : Condensation of dimethylhydrazine with an appropriate diketone to form the 3,5-dimethyl-1H-pyrazol-4-yl intermediate.
Final Coupling: : Coupling of the two intermediates under controlled conditions to form the final product.
Industrial Production Methods
Industrial production involves scaling up the above methods with optimized reaction conditions for higher yield and purity. This typically includes the use of automated reactors, temperature and pressure controls, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Reaction with oxidizing agents leading to formation of corresponding sulfoxides or sulfones.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM)
Major Products
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Alcohols, amines depending on the site of reduction
Scientific Research Applications
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities including enzyme inhibition.
Medicine: : Investigated for its potential as a drug candidate targeting specific pathways or receptors.
Industry: : Applied in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action varies depending on the biological or chemical context:
Molecular Targets: : It may interact with specific enzymes or receptors.
Pathways Involved: : It can modulate pathways involved in inflammation, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
(3-((5-iodopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Uniqueness
The presence of the bromopyrimidine moiety in (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone confers unique reactivity, making it distinct from its chlorinated, fluorinated, or iodinated analogs. This can lead to differences in biological activity and chemical behavior, influencing its suitability for various applications.
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Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c1-9-13(10(2)20-19-9)14(22)21-5-3-4-12(8-21)23-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNOXRUHQDXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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